molecular formula C48H74ClNO38 B12104609 2-Chloro-4-nitrophenyl b-D-maltoheptaoside

2-Chloro-4-nitrophenyl b-D-maltoheptaoside

Cat. No.: B12104609
M. Wt: 1308.5 g/mol
InChI Key: UFQOUXCAOOCZCY-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenyl b-D-maltoheptaoside is a versatile compound widely used in the biomedical industry. It acts as a substrate for various enzymatic studies, aiding in the understanding of function, activity, and inhibition of specific enzymes. This compound is particularly significant in bioluminescent and fluorescent assays to detect α-amylase .

Preparation Methods

The synthesis of 2-Chloro-4-nitrophenyl b-D-maltoheptaoside involves multiple steps. The primary synthetic route includes the glycosylation of maltoheptaose with 2-chloro-4-nitrophenyl glycoside under specific reaction conditions. The reaction typically requires the presence of a catalyst and is carried out in an organic solvent . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .

Chemical Reactions Analysis

2-Chloro-4-nitrophenyl b-D-maltoheptaoside undergoes various chemical reactions, including:

    Hydrolysis: This reaction is catalyzed by α-amylase, resulting in the release of 2-chloro-4-nitrophenol.

    Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common reagents used in these reactions include water (for hydrolysis), nucleophiles (for substitution), and reducing agents like hydrogen gas or metal hydrides (for reduction). The major products formed from these reactions are 2-chloro-4-nitrophenol and its derivatives .

Scientific Research Applications

2-Chloro-4-nitrophenyl b-D-maltoheptaoside has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of α-amylase and other glycosidases.

    Biology: Helps in understanding the function and inhibition of specific enzymes, particularly in metabolic pathways.

    Medicine: Assists in the development of diagnostic assays for diseases related to enzyme deficiencies.

    Industry: Employed in the production of bioluminescent and fluorescent assays for quality control and research purposes.

Mechanism of Action

The compound exerts its effects by acting as a substrate for α-amylase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . This reaction helps in quantifying the enzyme’s activity and understanding its role in various biological processes .

Comparison with Similar Compounds

2-Chloro-4-nitrophenyl b-D-maltoheptaoside is unique due to its specific structure and reactivity. Similar compounds include:

    2-Chloro-4-nitrophenyl-β-D-maltotrioside: Used in similar enzymatic assays but with a shorter glycosidic chain.

    4-Nitrophenyl α-D-maltopentaoside: Another substrate for α-amylase with a different substituent group.

    2-Chloro-4-nitrophenyl-α-D-maltotrioside: Similar in structure but differs in the glycosidic linkage.

These compounds share similar applications but differ in their specific interactions with enzymes and their resulting products.

Properties

IUPAC Name

2-[6-[6-[6-[6-[6-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74ClNO38/c49-12-3-11(50(73)74)1-2-13(12)75-42-30(67)23(60)36(15(5-52)77-42)84-44-32(69)25(62)38(17(7-54)79-44)86-46-34(71)27(64)40(19(9-56)81-46)88-48-35(72)28(65)41(20(10-57)82-48)87-47-33(70)26(63)39(18(8-55)80-47)85-45-31(68)24(61)37(16(6-53)78-45)83-43-29(66)22(59)21(58)14(4-51)76-43/h1-3,14-48,51-72H,4-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQOUXCAOOCZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74ClNO38
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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